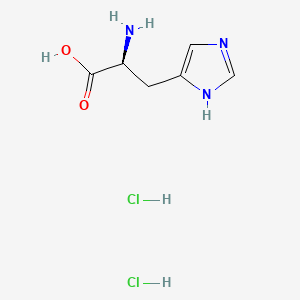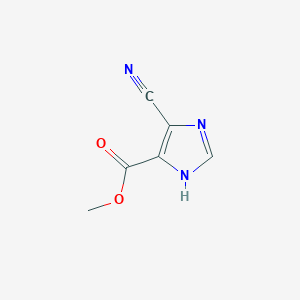
L-Histidine dihydrochloride
描述
L-Histidine dihydrochloride is a derivative of the essential amino acid L-histidine. It is commonly used in biochemical research and various industrial applications. This compound is known for its role in the biosynthesis of proteins and its involvement in various metabolic processes.
作用机制
Target of Action
L-Histidine dihydrochloride, also known as (S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride, is an essential amino acid that plays a crucial role in various biological processes. The primary target of L-Histidine is the enzyme histidine decarboxylase , which catalyzes the conversion of L-Histidine to histamine .
Mode of Action
L-Histidine interacts with its target, histidine decarboxylase, to produce histamine, a biogenic amine. Histamine acts through four different G-protein-coupled receptors in different locations of the body to exert its pharmacological response . Histamine acts directly on the blood vessels to dilate arteries and capillaries, mediated by both H1 and H2 receptors .
Biochemical Pathways
L-Histidine is biosynthesized from ATP, 5-phosphoribosyl-1-pyrophosphate (PRPP), and glutamine . It can be degraded to glutamate by histidiase, urocanase, and imidazolonepropionase . It is also the precursor of histamine by the action of histidine decarboxylase . The production of histamine from L-Histidine is a crucial step in the histidine biosynthetic pathway .
Pharmacokinetics
L-Histidine undergoes extensive first-pass metabolism to the major inactive metabolite 2-pyridyl acetic acid (2PAA), which can be considered a surrogate index for quantitation of the parent drug due to extremely low plasma levels of L-Histidine .
Result of Action
The production of histamine from L-Histidine has several physiological effects. Histamine stimulates gastric gland secretion, causing an increased secretion of gastric juice of high acidity . It also has a direct stimulant action on smooth muscle, producing contraction if H1-receptors are activated, or mostly relaxation if H2-receptors are activated .
Action Environment
The action of L-Histidine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of L-Histidine, which may influence its interaction with its target enzyme, histidine decarboxylase . Additionally, the presence of other molecules in the environment, such as ATP and PRPP, is necessary for the biosynthesis of L-Histidine .
生化分析
Biochemical Properties
L-Histidine dihydrochloride acts as a precursor to histamine and a component of carnosine . It interacts with various enzymes and proteins, playing a crucial role in biochemical reactions . For instance, it is metabolized to histamine, which is involved in a wide range of physiological responses .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . As a precursor to histamine, it plays a role in the regulation of gastric acid secretion, immune response, and neurotransmission .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is converted into histamine by the enzyme histidine decarboxylase . Histamine then binds to its receptors, leading to various physiological responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is stable under normal conditions, but its effects on cellular function may vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While low doses may have beneficial effects, high doses could potentially lead to adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized to histamine by the enzyme histidine decarboxylase . This process also involves various cofactors and can impact metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: L-Histidine dihydrochloride can be synthesized by reacting L-histidine with hydrochloric acid. The process involves dissolving L-histidine in water, followed by the addition of concentrated hydrochloric acid. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The process ensures high purity and yield, making it suitable for various applications in pharmaceuticals and research .
化学反应分析
Types of Reactions: L-Histidine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into other reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various halogenating agents can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole derivatives, while reduction can produce simpler amino acid derivatives .
科学研究应用
L-Histidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds.
Biology: It plays a crucial role in protein biosynthesis and enzyme function.
Medicine: It is used in the formulation of pharmaceuticals and as a dietary supplement.
Industry: It is employed in the production of food additives and as a component in various industrial processes
相似化合物的比较
L-Histidinium Hydrochloride Monohydrate: This compound is similar in structure but differs in its hydration state.
L-Histidinium Methyl Ester Dihydrochloride: Another derivative with distinct chemical properties.
Uniqueness: L-Histidine dihydrochloride is unique due to its specific role in protein biosynthesis and its involvement in various metabolic processes. Its ability to act as a precursor to histamine sets it apart from other similar compounds .
属性
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2*1H/t5-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJCDBUNISUVGZ-XRIGFGBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6027-02-7 | |
| Record name | L-Histidine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-histidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Histidine dihydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGJ9PV8NY8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[1,2,5]Oxadiazolo[3,4-f]cinnoline](/img/structure/B1606158.png)


![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol](/img/structure/B1606161.png)




